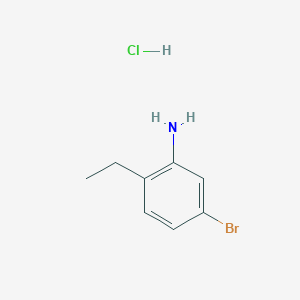

5-Bromo-2-ethylaniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1799421-02-5 |

|---|---|

Molecular Formula |

C8H11BrClN |

Molecular Weight |

236.53 g/mol |

IUPAC Name |

5-bromo-2-ethylaniline;hydrochloride |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-7(9)5-8(6)10;/h3-5H,2,10H2,1H3;1H |

InChI Key |

ROHGJEBYFYCUPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)N.Cl |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 5 Bromo 2 Ethylaniline Hydrochloride

Chemical Transformations Involving the Amine Functionality

The primary amine group in 5-Bromo-2-ethylaniline (B1292103) is a key locus of reactivity, enabling a variety of chemical transformations. These reactions are fundamental to building more complex molecular architectures.

Diazotization Reactions and Their Synthetic Utility

Primary aromatic amines like 5-Bromo-2-ethylaniline readily undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures. This process converts the amino group into a highly versatile diazonium salt intermediate.

The resulting 5-bromo-2-ethyldiazonium chloride is generally unstable and is typically used immediately in subsequent reactions. The synthetic utility of this intermediate is vast, as the diazonium group is an excellent leaving group (as dinitrogen gas) and can be replaced by a wide range of nucleophiles in what are broadly known as Sandmeyer and related reactions. While specific studies detailing the full scope of diazotization reactions on 5-Bromo-2-ethylaniline are not extensively documented in publicly available literature, the general reactivity pattern of substituted anilines suggests that it can be converted into a variety of derivatives.

For instance, treatment with copper(I) halides (CuCl, CuBr) would be expected to yield the corresponding 1-bromo-4-chloro-2-ethylbenzene (B2907294) or 1,4-dibromo-2-ethylbenzene, respectively. Similarly, reaction with potassium iodide would likely produce 1-bromo-2-ethyl-4-iodobenzene. These transformations highlight the utility of the diazonium intermediate in introducing a range of functionalities onto the aromatic ring.

Table 1: Plausible Products from Diazotization of 5-Bromo-2-ethylaniline

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| CuCl / HCl | 1-Bromo-4-chloro-2-ethylbenzene | Sandmeyer |

| CuBr / HBr | 1,4-Dibromo-2-ethylbenzene | Sandmeyer |

| KI | 1-Bromo-2-ethyl-4-iodobenzene | Sandmeyer-type |

| HBF₄, heat | 1-Bromo-4-fluoro-2-ethylbenzene | Schiemann |

| H₂O, heat | 4-Bromo-3-ethylphenol | Hydrolysis |

Amidation and Other N-Functionalization Reactions

The nucleophilic nature of the primary amine in 5-Bromo-2-ethylaniline allows for a variety of N-functionalization reactions, most notably amidation. This reaction involves the acylation of the amine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This transformation is crucial for the introduction of carbonyl-containing moieties and for the protection of the amine group during subsequent chemical manipulations.

For example, the reaction of 5-Bromo-2-ethylaniline with acetyl chloride would yield N-(5-bromo-2-ethylphenyl)acetamide. The conditions for such reactions are generally mild and high-yielding. Beyond simple acylation, a wide range of substituted amides can be prepared, depending on the acylating agent employed.

Other N-functionalization reactions include N-alkylation and N-sulfonylation. N-alkylation, the introduction of alkyl groups onto the nitrogen atom, can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of N-alkylated derivatives. N-sulfonylation, the reaction with a sulfonyl chloride in the presence of a base, leads to the formation of stable sulfonamides, which are important functional groups in many pharmaceutical compounds.

Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of 5-Bromo-2-ethylaniline serves as a valuable handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations due to their favorable reactivity.

Palladium-Catalyzed C-C Cross-Couplings (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (such as a boronic acid or boronic ester) with an organic halide. 5-Bromo-2-ethylaniline is a suitable substrate for this reaction. While specific literature detailing the Suzuki-Miyaura coupling of 5-Bromo-2-ethylaniline is sparse, a recent study on the coupling of unprotected ortho-bromoanilines provides valuable insights into the expected reactivity. nih.gov

In a typical Suzuki-Miyaura reaction, 5-Bromo-2-ethylaniline would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). The reaction would result in the formation of a biaryl or a styrene (B11656) derivative, respectively. The presence of the unprotected amine group in the ortho position can influence the reaction, potentially through coordination to the palladium catalyst, but successful couplings of similar substrates have been reported. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|

This data for a related substrate suggests that 5-Bromo-2-ethylaniline would likely undergo efficient Suzuki-Miyaura coupling under optimized conditions.

Palladium-Catalyzed C-N Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction would allow for the introduction of a second nitrogen-containing substituent onto the aromatic ring of 5-Bromo-2-ethylaniline, leading to the synthesis of substituted phenylenediamines.

In a hypothetical Buchwald-Hartwig reaction, 5-Bromo-2-ethylaniline could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide). The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed. wikipedia.org The unprotected primary amine of 5-Bromo-2-ethylaniline could potentially interfere with the reaction by also participating in the coupling; therefore, protection of this group (e.g., as an amide) might be necessary prior to the Buchwald-Hartwig amination.

5-Bromo-2-ethylaniline hydrochloride is a chemical compound with significant potential for synthetic diversification. The presence of both a reactive primary amine and a bromine atom allows for a wide range of chemical transformations. The amine functionality can be readily converted into a diazonium salt for subsequent nucleophilic substitution reactions or functionalized to form amides, sulfonamides, and N-alkylated derivatives. The bromine atom provides a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The strategic application of these derivatization pathways can lead to the synthesis of a variety of complex organic molecules with potential applications in various fields of chemical research. Further investigation into the specific reaction conditions and substrate scope for these transformations on 5-Bromo-2-ethylaniline will undoubtedly expand its utility as a valuable synthetic intermediate.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical method for the arylation of amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.org For a substrate like 5-bromo-2-ethylaniline, this reaction can be used to introduce a variety of substituents at the nitrogen atom by coupling with an aryl halide, or more commonly, to couple the C-Br bond with a nitrogen-containing nucleophile. These reactions typically require a copper(I) or copper(II) catalyst, a ligand (such as 1,10-phenanthroline (B135089) or an amino acid), a base, and elevated temperatures. chemrxiv.org

The general transformation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. Modern protocols have improved upon the harsh conditions of the original Ullmann reaction, allowing for lower temperatures and broader substrate scope. For 5-bromo-2-ethylaniline, a typical reaction would involve its coupling with another amine or N-heterocycle to form a diarylamine derivative.

Table 1: Representative Conditions for Copper-Catalyzed C-N Coupling of a Substituted Bromoaniline This table presents a representative example of this reaction type on a structurally similar substrate, as specific data for 5-Bromo-2-ethylaniline was not available in the surveyed literature.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromoaniline (B143363) | Indole (B1671886) | CuI (10 mol%) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 90 | 85 | Based on general procedures for Ullmann-type couplings. |

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. digitellinc.com This methodology allows for the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). nih.gov

For 5-bromo-2-ethylaniline, this reaction pathway would enable the introduction of an alkyl or aryl group at the 5-position by coupling the C-Br bond with another electrophile. The reaction is particularly valuable for forming C(sp²)-C(sp³) bonds. The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to one of the electrophiles (preferentially the more reactive one, often the aryl bromide). The resulting organonickel complex can then react with the second electrophile in a process facilitated by the reductant. researchgate.net

Table 2: General Conditions for Nickel-Catalyzed Cross-Electrophile Coupling This table presents a general example of this reaction type, as specific data for 5-Bromo-2-ethylaniline was not available in the surveyed literature.

| Aryl Halide | Alkyl Halide | Catalyst | Ligand | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | n-Butyl Bromide | NiCl₂(dme) | 4,4'-Di-tert-butyl-2,2'-bipyridine | Zn powder | DMF | 50 | ~80-95 | Based on established protocols for Ni-catalyzed cross-electrophile coupling. nih.gov |

Lithium-Halogen Exchange Reactions and Subsequent Quenching

Lithium-halogen exchange is a fundamental and highly efficient method for converting aryl halides into reactive organolithium species. harvard.edu The reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). The exchange is rapid and generally proceeds in high yield, replacing the bromine atom with lithium. reddit.com

The resulting aryllithium intermediate, 5-lithio-2-ethylaniline, is a potent nucleophile and a strong base. It can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 5-position. This two-step sequence provides a powerful tool for the synthesis of diverse derivatives. The presence of the amino group can sometimes complicate the reaction through competitive deprotonation, potentially requiring protection of the NH₂ group or the use of excess organolithium reagent. However, intramolecular coordination of the lithium to the amino group can also direct and stabilize the organometallic intermediate. nih.gov

Table 3: Examples of Lithium-Halogen Exchange and Electrophilic Quenching This table illustrates potential transformations based on established reactivity patterns of bromoanilines.

| Substrate | Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-ethylaniline | n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | 4-Amino-3-ethylbenzaldehyde | General transformation based on literature precedents. rsc.org |

| 5-Bromo-2-ethylaniline | n-BuLi, THF, -78 °C | CO₂ (Carbon Dioxide) | 4-Amino-3-ethylbenzoic acid | General transformation based on literature precedents. nih.gov |

| 5-Bromo-2-ethylaniline | n-BuLi, THF, -78 °C | I₂ (Iodine) | 5-Iodo-2-ethylaniline | General transformation based on literature precedents. harvard.edu |

Intramolecular Cyclization and Heteroannulation Reactions

Synthesis of Indole Derivatives from Ortho-Bromoanilines

The synthesis of indoles is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and natural products. 5-Bromo-2-ethylaniline is an excellent precursor for the synthesis of substituted indoles. A common and powerful strategy involves a two-step sequence starting with a palladium-catalyzed Sonogashira coupling of the C-Br bond with a terminal alkyne. This reaction forms a 2-alkynylaniline intermediate. researchgate.net

This intermediate can then undergo an intramolecular cyclization (heteroannulation) to form the indole ring. This cyclization can be catalyzed by various transition metals, including palladium, copper, or gold, or promoted by a strong base. organic-chemistry.orgresearchgate.net The ethyl group from the starting material remains at the 7-position of the resulting indole ring, providing a regioselective route to 7-ethylindole (B1586515) derivatives.

Table 4: Representative Pathway for Indole Synthesis from a Bromoaniline This table outlines a common synthetic route, as specific data for 5-Bromo-2-ethylaniline was not available in the surveyed literature.

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | 2-Bromoaniline | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)aniline | researchgate.net |

| 2 | Base-Mediated Cyclization | 2-(Phenylethynyl)aniline | KOt-Bu, NMP | 2-Phenylindole | researchgate.net |

Formation of Other Nitrogen-Containing Heterocycles

Beyond indoles, the reactive handles on 5-bromo-2-ethylaniline allow for its use in the synthesis of a variety of other nitrogen-containing heterocycles. Palladium-catalyzed intramolecular C-H functionalization and other cyclization cascades are powerful tools for this purpose. researchgate.netnih.gov For example, after initial coupling at the C-Br bond, a suitably designed substrate can undergo a subsequent intramolecular cyclization to form quinolines, phenanthridines, or other fused heterocyclic systems.

One strategy involves an initial Buchwald-Hartwig or Ullmann coupling to introduce a substituent containing a reactive group, followed by a palladium-catalyzed cyclization that involves the activation of a C-H bond on the aniline (B41778) or ethyl group. cnr.it The specific heterocycle formed depends on the nature of the coupling partner and the cyclization conditions employed. These methods provide convergent and efficient routes to complex molecular architectures from a relatively simple starting material. nih.gov

Radical Addition Reactions to Substituted Anilines

The aniline ring is electron-rich and can participate in reactions with electrophilic radicals. Radical addition to the aromatic ring of substituted anilines, while less common than ionic pathways, offers unique synthetic possibilities. The reaction involves the addition of a radical species to the benzene (B151609) ring, temporarily disrupting its aromaticity to form a cyclohexadienyl radical intermediate, which then re-aromatizes, often through hydrogen atom abstraction or oxidation.

Computational studies on the intramolecular radical addition to aniline derivatives have shown that polar effects are highly important. beilstein-journals.orgnih.gov A combination of an electrophilic radical and a nucleophilic arene, such as the electron-rich ring of 5-bromo-2-ethylaniline, results in the highest reaction rates. The substituents on the nitrogen atom also play a crucial role; for instance, N-phenyl substitution leads to a faster addition than N-methyl substitution. beilstein-journals.org These reactions are distinct from processes like the Minisci reaction, where the radical typically acts as a nucleophile. While synthetically challenging, radical additions can enable the formation of complex structures that are difficult to access through other means. researchgate.net

Table 5: Factors Influencing Intramolecular Radical Addition to Anilines (from Computational Studies)

| Factor | Influence on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Radical Polarity | Electrophilic radicals react faster | Favorable interaction with the nucleophilic aniline ring (low SOMO-HOMO gap) | beilstein-journals.org |

| N-Substitution | N-Phenyl > N-Methyl | Electronic effects of the substituent on the aniline nitrogen | nih.gov |

| Solvation Effects | Essential for accurate modeling | Stabilization of transition states and intermediates | beilstein-journals.org |

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Ethylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics of molecules. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and other properties that govern the chemical behavior of 5-Bromo-2-ethylaniline (B1292103) hydrochloride.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Bromo-2-ethylaniline hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and compute a variety of electronic properties.

DFT studies on similar halogenated anilines have demonstrated the significant influence of substituents on the electron density distribution across the aromatic ring. mdpi.com For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating effect of the ethyl and amino groups would create a complex electronic landscape. The protonation of the aniline (B41778) nitrogen to form the hydrochloride salt would further withdraw electron density from the ring, impacting its reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Aniline Note: This data is representative of a substituted aniline and not specific to this compound.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | Specific to molecule | B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges | Atom-specific values | B3LYP/6-311++G(d,p) |

Semiempirical molecular orbital theories, such as AM1 or PM3, offer a computationally less intensive alternative to ab initio methods like DFT. umn.eduwikipedia.org These methods use parameters derived from experimental data to simplify the calculations. While less accurate than DFT for fine details of electronic structure, they are highly effective for predicting trends in properties for a series of related molecules and for studying large molecular systems. umn.edu For this compound, semiempirical methods could be employed to rapidly estimate properties like heat of formation, dipole moment, and molecular orbital energies, providing a good qualitative understanding of its electronic nature. umn.edu

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

For this compound, the HOMO would likely be localized on the aniline ring with significant contributions from the nitrogen and bromine atoms, while the LUMO would also be distributed over the aromatic system. The HOMO-LUMO gap for substituted anilines is typically in the range of 4-5 eV. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. The substituents on the aniline ring play a critical role in modulating this gap; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller gap and increased reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aniline Note: This data is for a representative substituted aniline and not specific to this compound.

| Orbital | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO | -5.5 to -6.5 | B3LYP/6-311++G(d,p) |

| LUMO | -0.5 to -1.5 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.0 to 5.0 | B3LYP/6-311++G(d,p) |

According to Koopman's theorem, the ionization potential (IP) can be approximated as the negative of the HOMO energy, and the electron affinity (EA) as the negative of the LUMO energy. researchgate.net These values provide quantitative measures of the energy required to remove an electron and the energy released when an electron is added, respectively. For aniline, the experimental ionization potential is approximately 7.7 eV. gcsrus.comnist.gov The presence of the bromo and ethyl groups on the ring will modify this value. DFT calculations provide a more accurate prediction of these properties by considering electron relaxation effects.

Table 3: Estimated Ionization Potential and Electron Affinity for a Substituted Aniline Note: This data is based on theoretical calculations for a representative substituted aniline and not specific to this compound.

| Property | Estimated Value (eV) | Method of Estimation |

|---|---|---|

| Ionization Potential (IP) | ~7.5 - 8.0 | -E(HOMO) via DFT |

| Electron Affinity (EA) | ~0.5 - 1.5 | -E(LUMO) via DFT |

Molecular Modeling of Intermolecular Interactions (e.g., in ligand binding or supramolecular assemblies)

The biological activity and material properties of a molecule are governed by its intermolecular interactions. This compound can engage in several types of non-covalent interactions that can be studied using molecular modeling:

Hydrogen Bonding: The anilinium group (-NH₃⁺) is an excellent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors like oxygen or nitrogen atoms in proteins, DNA, or other molecules. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, an electrostatic interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile like a lone pair. nih.govacs.org This type of interaction is increasingly recognized as important in drug design and crystal engineering.

π-Interactions: The aromatic ring can participate in π-π stacking with other aromatic systems or cation-π interactions.

Computational techniques like molecular docking are used to predict how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. neliti.comsciencescholar.us These methods calculate a docking score, which estimates the binding affinity (free energy of binding). researchgate.netresearchgate.net Furthermore, molecular dynamics simulations can model the behavior of the molecule within a binding pocket or as part of a larger supramolecular assembly over time, providing insights into the stability and dynamics of these interactions. nih.gov

| Interaction Type | Group Involved | Potential Partner | Computational Method for Study |

|---|---|---|---|

| Hydrogen Bonding | -NH₃⁺ (donor) | Carbonyl oxygen, amine nitrogen | DFT, Molecular Dynamics, Docking |

| Halogen Bonding | -Br (donor) | Lone pairs on O, N, S | DFT (for energy), Crystal Structure Analysis |

| π-π Stacking | Aromatic Ring | Other aromatic rings | DFT, Molecular Dynamics |

| Hydrophobic Interactions | -CH₂CH₃ and Aromatic Ring | Non-polar residues in a protein | Docking, Molecular Dynamics |

Isotopic Abundance Ratio Perturbations and Their Theoretical Basis

The atoms in a molecule are not monoliths but exist as a mixture of stable isotopes. While chemically similar, the mass difference between isotopes leads to measurable physical effects, which can be exploited and studied theoretically.

One of the most direct applications is in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). libretexts.org This means any molecule containing a single bromine atom, like 5-Bromo-2-ethylaniline, will exhibit a characteristic pair of peaks in its mass spectrum: the molecular ion peak (M) and an M+2 peak of almost identical intensity. youtube.comdocbrown.info This distinctive pattern is a powerful diagnostic tool for identifying brominated compounds.

Beyond simple identification, the mass difference between isotopes forms the theoretical basis for isotope effects, which are small changes in reaction rates due to isotopic substitution. researchgate.net Kinetic Isotope Effects (KIEs) arise because the heavier isotope forms a stronger bond, leading to a higher activation energy for bond-breaking steps. Theoretical calculations can predict the magnitude of KIEs by computing the vibrational frequencies of the molecule at its ground state and transition state for each isotopic variant. A reaction involving the cleavage of a C-Br or N-H bond in this compound would be expected to show a bromine or nitrogen/deuterium KIE, respectively, providing valuable evidence for the reaction mechanism. researchgate.net

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

|---|---|---|---|

| Bromine | ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 | |

| Carbon | ¹²C | 12.0000 | 98.93 |

| ¹³C | 13.0034 | 1.07 | |

| Nitrogen | ¹⁴N | 14.0031 | 99.63 |

| ¹⁵N | 15.0001 | 0.37 |

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of 5 Bromo 2 Ethylaniline Hydrochloride

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information, which, when combined, provides a complete picture of the molecular architecture of 5-Bromo-2-ethylaniline (B1292103) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Bromo-2-ethylaniline hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aniline (B41778) ring and the presence of the ethyl group.

In the ¹H NMR spectrum of the parent compound, 5-Bromo-2-ethylaniline, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons would appear as distinct signals in the aromatic region of the spectrum. Upon formation of the hydrochloride salt, the electron density around the aromatic ring and the amine group changes. This results in a downfield shift of the signals corresponding to the aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom. The formation of the hydrochloride salt would also be expected to induce slight downfield shifts in the signals of the carbon atoms of the aromatic ring, particularly the carbon atom attached to the nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~1.2 | Triplet | ~7.5 |

| -CH₂- | ~2.6 | Quartet | ~7.5 |

| Ar-H | 6.8 - 7.5 | Multiplet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~14 |

| -CH₂- | ~23 |

| C-Br | ~115 |

| Ar-C | 118 - 135 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

For 5-Bromo-2-ethylaniline, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. The fragmentation pattern can provide further structural information. Common fragmentation pathways for anilines include the loss of the amino group and cleavage of the ethyl group.

When analyzing the hydrochloride salt, the acidic proton may be lost, and the spectrum would be similar to that of the free base. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt, where the protonated molecule [M+H]⁺ would be observed.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-2-ethylaniline

| Fragment | Predicted m/z | Notes |

|---|---|---|

| [C₈H₁₀BrN]⁺ | 199/201 | Molecular ion peak with bromine isotopic pattern |

| [C₈H₉BrN]⁺ | 198/200 | Loss of a hydrogen atom |

| [C₆H₅BrN]⁺ | 170/172 | Loss of the ethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine salt, the aromatic ring, and the alkyl group.

The N-H stretching vibrations of the anilinium ion (-NH₃⁺) are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. This is a key feature that distinguishes the hydrochloride salt from the free amine, which would show sharp N-H stretching bands around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹, and the C-Br stretching vibration will be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (-NH₃⁺) | 2800 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for this purpose.

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. sielc.com A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration. This allows for the quantification of purity and the detection of any related substances or degradation products.

In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) or Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. This provides valuable kinetic and mechanistic information without the need for sampling and offline analysis.

The synthesis of this compound or its subsequent reactions can be monitored in situ. For example, during the bromination of 2-ethylaniline (B167055), the disappearance of the reactant and the appearance of the product can be tracked by observing changes in their characteristic spectral bands. This allows for the optimization of reaction parameters such as temperature, pressure, and catalyst loading. Furthermore, in situ monitoring can aid in the identification of transient reaction intermediates that may not be detectable by conventional offline analysis. This is particularly useful for elucidating complex reaction mechanisms.

X-ray Crystallography for Solid-State Structural Determination

Based on the known crystal structure of aniline hydrochloride, it is expected that this compound will also have an ionic structure in the solid state. iucr.orgiucr.org The anilinium cation and the chloride anion will be held together by electrostatic interactions and a network of hydrogen bonds. The -NH₃⁺ group is likely to form hydrogen bonds with neighboring chloride ions. iucr.org The crystal packing will be influenced by these hydrogen bonds as well as by van der Waals interactions between the aromatic rings. The precise arrangement of the molecules in the crystal lattice determines the macroscopic properties of the solid, such as its melting point and solubility.

Advanced Microscopy for Morphological and Nanostructural Analysis (e.g., SEM, TEM of polymeric derivatives)

The morphological and nanostructural characteristics of polymeric materials derived from this compound are crucial in determining their physicochemical properties and ultimate performance in various applications. While direct microscopic studies on polymers of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from advanced microscopy studies of analogous substituted polyanilines, such as poly(2-ethylaniline) and other polyaniline derivatives. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for elucidating the surface topography, particle size and shape, and internal structure of these polymers.

The synthesis conditions play a pivotal role in dictating the final morphology of polyaniline derivatives. Factors such as the polymerization method (e.g., chemical oxidative polymerization, interfacial polymerization, electrochemical polymerization), the type of dopant used, and the presence of surfactants or templates can lead to a diverse array of micro- and nanostructures.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of polymeric materials, offering insights into their texture, porosity, and the arrangement of constituent particles. For substituted polyanilines, a variety of morphologies have been observed using SEM. These include granular, globular, fibrous, and flake-like structures. For instance, studies on poly(2-ethylaniline) have revealed that the use of different acids during synthesis can result in varied surface topographies. Mineral acids tend to produce sponge-like structures, whereas organic acids can form more homogeneous and compact films. researchgate.net

In many cases, the resulting polymer consists of agglomerated nanoparticles. ymerdigital.com The shape and size of these particles can be influenced by reaction parameters. For example, in some polyaniline syntheses, nearly spherical or ellipsoidal nanoparticles are observed. ymerdigital.com The aggregation of these primary nanoparticles often leads to the formation of larger, more complex structures.

The table below summarizes various morphologies observed in polyaniline and its derivatives, which can be considered analogous to what might be expected for polymers of 5-Bromo-2-ethylaniline.

| Polymer System | Synthesis Method | Observed Morphology | Typical Dimensions |

| Polyaniline | Interfacial Polymerization | Nanofibers, Nanosheets, Nanoflowers | Nanofiber diameter: ~150 nm; Nanosheet thickness: ~100 nm |

| Poly(2-ethylaniline) | Chemical Polymerization | Sponge-like or Compact Films | Not specified |

| Polyaniline | Sol-Gel Method | Aggregated Globular/Ellipsoidal Nanoparticles | Not specified |

| Polyaniline Nanocomposites | Electrochemical Polymerization | Granular, Fibrous | Nanofiber diameter: 80-170 nm |

This table presents illustrative data from studies on analogous polymer systems to infer potential morphologies for polymeric derivatives of this compound.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of the internal structure and nanostructural features of polymeric materials. For polymeric systems that form distinct nanostructures like nanotubes or nanofibers, TEM is essential for determining their precise dimensions, such as inner and outer diameters and wall thickness. For instance, TEM analysis of certain polyaniline derivatives has confirmed the formation of nanotubes with outer diameters around 200 nm and wall thicknesses of approximately 50 nm. researchgate.net

Further research employing these advanced microscopy techniques on polymers synthesized directly from this compound is necessary to fully elucidate their specific morphological and nanostructural characteristics.

Applications of 5 Bromo 2 Ethylaniline Hydrochloride in Advanced Organic Synthesis and Materials Science Research

Development of Ligands for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis, enabling more efficient and selective chemical transformations. Substituted anilines, such as 5-bromo-2-ethylaniline (B1292103), serve as valuable precursors for a variety of ligands due to the reactive amino group and the potential for further functionalization of the aromatic ring.

Design and Synthesis of Bromoaniline-Derived Ligands

The design and synthesis of ligands derived from bromoanilines often involve the modification of the aniline (B41778) amino group to introduce coordinating atoms like phosphorus or nitrogen. The presence of the bromo and ethyl substituents on the aniline ring can influence the steric and electronic properties of the resulting ligand, which in turn affects the catalytic activity and selectivity of the corresponding metal complex.

For instance, chiral meta-bromoanilines have been synthesized and investigated as ligands in asymmetric catalysis. The synthesis of these ligands can be achieved in an aqueous medium, highlighting a green chemistry approach. tandfonline.com While direct synthesis of ligands from 5-bromo-2-ethylaniline hydrochloride is not extensively documented in publicly available literature, the principles of phosphine (B1218219) ligand synthesis from bromo-aryl compounds are well-established. This typically involves the reaction of the corresponding organolithium or Grignard reagent with a chlorophosphine. nih.govnih.gov The bromo-substituted aniline can be converted to an organometallic species, which then reacts with a phosphorus electrophile to form the desired phosphine ligand. The steric bulk provided by the ethyl group and the electronic influence of the bromine atom in 5-bromo-2-ethylaniline can be strategically utilized to fine-tune the properties of such ligands. nih.gov

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Ligands derived from aniline and its derivatives have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org N-heterocyclic carbene (NHC) palladium complexes bearing aniline ligands have been shown to be highly active precatalysts in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. nih.gov The aniline ligand in these complexes acts as a stabilizing "throw-away" ligand that facilitates the catalytic cycle.

While specific data on ligands derived directly from 5-bromo-2-ethylaniline is limited, the reactivity of bromoanilines in such catalytic systems is well-documented. For example, palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines has been used to synthesize N-arylated carbazoles. beilstein-journals.org The electronic and steric properties of the aniline derivative can influence the efficiency of these reactions. The presence of both an electron-withdrawing bromine atom and an electron-donating ethyl group in 5-bromo-2-ethylaniline suggests that ligands derived from it could offer a unique electronic environment in catalytic applications.

Table 1: Examples of Palladium-Catalyzed Reactions Involving Aniline Derivatives

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference |

| Suzuki-Miyaura Coupling | [Pd(IPr)(aniline)Cl2] | Amides, Esters, Aryl chlorides | Biaryls, Arylated products | nih.gov |

| Buchwald-Hartwig Amination | [Pd(IPr)(aniline)Cl2] | Aryl chlorides | Arylamines | nih.gov |

| N-arylation of Carbazoles | Pd(OAc)2 / Xantphos | Cyclic iodonium salts, Anilines | N-arylcarbazoles | beilstein-journals.org |

Role in Chiral Catalysis (e.g., asymmetric aldol (B89426) additions)

The development of chiral ligands is paramount for enantioselective catalysis, which is essential for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Substituted anilines have been successfully employed as precursors for chiral ligands in various asymmetric reactions.

A notable example is the use of chiral substituted meta-bromoanilines as ligands for copper-catalyzed asymmetric aldol addition reactions. tandfonline.comtandfonline.com In these studies, various chiral m-bromoanilines were synthesized and screened for their effectiveness in promoting the reaction between acetone (B3395972) and different aldehydes. One particular m-bromoaniline, in combination with a copper(I) salt, was found to be highly effective, affording chiral aldol products in good yields and with high enantioselectivities (up to 98% ee). tandfonline.com This demonstrates the potential of bromoaniline-derived ligands to create a chiral environment around the metal center, thereby controlling the stereochemical outcome of the reaction. Although 5-bromo-2-ethylaniline itself is not chiral, it could be used as a starting material to synthesize more complex chiral ligands.

Table 2: Asymmetric Aldol Addition Catalyzed by a Copper/m-Bromoaniline System tandfonline.com

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde (B42025) | 85 | 95 |

| 4-Chlorobenzaldehyde | 90 | 98 |

| 4-Nitrobenzaldehyde | 88 | 96 |

| 2-Naphthaldehyde | 82 | 92 |

Precursor for Complex Organic Frameworks and Heterocycles

Substituted anilines are versatile building blocks in organic synthesis due to their ability to undergo a wide range of chemical transformations. The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and polymeric materials.

Intermediates for Advanced Pharmaceutical Compounds

Aniline and its derivatives are common structural motifs in many pharmaceutical compounds. myskinrecipes.com The bromo and amino groups of 5-bromo-2-ethylaniline can be readily transformed into other functional groups, making it a useful intermediate in multi-step syntheses of complex drug molecules. custchemvip.com For instance, the amino group can be diazotized and replaced with a variety of substituents, while the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Building Blocks for Polymeric Materials (e.g., conductive polyanilines)

Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. nih.goviarjset.com The synthesis of polyaniline and its derivatives is typically achieved through the oxidative polymerization of the corresponding aniline monomers. The properties of the resulting polymer can be tuned by using substituted anilines.

While the direct polymerization of this compound to form a conductive polymer has not been extensively reported, the general principles of polyaniline synthesis suggest its potential as a monomer. The polymerization is usually carried out in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate. nih.gov The presence of the ethyl and bromo substituents on the aniline ring would be expected to influence the polymerization process and the properties of the resulting polymer, such as its solubility, processability, and conductivity. The steric hindrance from the ethyl group might affect the chain packing and morphology, while the electronic effect of the bromine atom could alter the redox properties of the polymer chain. researchgate.net Further research is needed to fully explore the potential of this compound as a monomer for novel conductive polymers.

Precursors for Dyes, Pigments, and Functional Materials

Substituted anilines are fundamental building blocks in the synthesis of a wide array of dyes and pigments, particularly azo dyes. The general methodology for the synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as a bromoaniline derivative, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another aniline. unb.canih.govnih.govresearchgate.net

While specific research detailing the use of this compound in dye synthesis is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a precursor. The presence of the primary amine group allows for the formation of a diazonium salt, which is a key intermediate in azo coupling reactions. The bromo and ethyl substituents on the aromatic ring can be expected to influence the properties of the resulting dyes, such as their color, fastness, and solubility.

For instance, research on the synthesis of disazo disperse dyes has utilized 4-bromoaniline (B143363) as a starting material. iiste.orgiiste.org In these studies, 4-bromoaniline is diazotized and coupled with a suitable intermediate, which is then further diazotized and coupled with various phenolic or arylamine compounds to produce a range of dyes. iiste.orgiiste.org These dyes have shown potential as near-infrared absorbers and have been successfully applied to polyester (B1180765) fabrics, exhibiting good fastness properties. iiste.orgiiste.orgajol.info This serves as a strong precedent for the potential application of this compound in the synthesis of novel azo dyes with tailored properties. The substitution pattern of 5-Bromo-2-ethylaniline could lead to dyes with unique shades and improved performance characteristics.

The synthesis of disperse dyes from various aniline derivatives for application on synthetic fabrics like polyester and nylon is a well-established field. ftstjournal.comresearchgate.net The inclusion of a bromine atom in the dye structure can enhance properties such as light fastness. The general process involves diazotization of the aniline derivative and subsequent coupling with a suitable coupling component. ftstjournal.comresearchgate.net

Exploration in Materials Science

The unique electronic and structural characteristics of bromoaniline derivatives make them intriguing candidates for incorporation into advanced materials. Research in this area has explored their potential in modulating the optical and electrical properties of polymers and oligomers.

Investigation of Nonlinear Optical Properties in Aniline Oligomers

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The incorporation of halogen atoms, such as bromine, into organic molecules can have a pronounced effect on their NLO properties. Theoretical and experimental studies have shown that bromine substitution can enhance the third-order nonlinear optical susceptibility of organic compounds. researchgate.netnih.govresearchgate.net

Research has indicated that the bromine atom's p-electrons can conjugate with the π-electrons of an aromatic ring, influencing the molecular orbital energy levels. researchgate.net This p-π conjugation can be a useful tool for tuning the optical absorption and NLO response of aryl compounds. researchgate.net Studies on brominated benzaldehyde derivatives have shown that the bromine atom has a beneficial effect on the third-order nonlinear susceptibility. nih.gov

Tuning Electrical Properties through Copolymerization with Bromoaniline Derivatives

Conducting polymers, such as polyaniline, have been the subject of intense research due to their potential applications in various electronic devices. A key area of investigation is the modification of their electrical properties to suit specific applications. Copolymerization is a versatile technique to achieve this, and the incorporation of substituted anilines, including bromoanilines, has been shown to be an effective strategy.

Several studies have explored the copolymerization of aniline with different bromoaniline isomers to tune the electrical conductivity of the resulting polymers. For instance, the copolymerization of aniline with o-bromoaniline has been shown to significantly impact the electrical conductivity of the resulting copolymer. worldscientific.com Interestingly, a copolymer with a 10% o-bromoaniline content exhibited a fivefold increase in electrical conductivity compared to the polyaniline homopolymer. worldscientific.com

Conversely, other studies on the copolymerization of aniline with 3-bromoaniline (B18343) and dibromoanilines have reported a decrease in electrical conductivity with an increasing proportion of the bromoaniline comonomer. researchgate.netuc.cl This decrease is attributed to the introduction of the bromine group reducing the conjugation along the polymer chain, thereby hindering the conduction of electrons. researchgate.net

These findings highlight the complex role that the position and number of bromine substituents play in determining the final electrical properties of the copolymer. The steric and electronic effects of the bromine atom can influence the polymer's morphology, chain packing, and ultimately, its conductivity.

Below is a data table summarizing the effect of bromoaniline copolymerization on the electrical conductivity of polyaniline from various studies.

| Copolymer System | Bromoaniline Isomer | Effect on Conductivity | Reference |

| Poly(aniline-co-o-bromoaniline) | o-bromoaniline | Fivefold increase at 10% comonomer content | worldscientific.com |

| Poly(aniline-co-3-bromoaniline) | 3-bromoaniline | Decrease with increasing comonomer content | researchgate.net |

| Poly(dibromoaniline-co-aniline) | 2,5-dibromoaniline | Decrease with increasing comonomer content | uc.cl |

| Poly(dibromoaniline-co-aniline) | 2,6-dibromoaniline | Decrease with increasing comonomer content | uc.cl |

This ability to systematically tune the electrical conductivity by incorporating bromoaniline derivatives like this compound into the polymer backbone opens up possibilities for designing materials with tailored electronic characteristics for specific applications in sensors, electronic components, and antistatic coatings.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Ethylaniline Hydrochloride

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of halogenated anilines often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic routes to 5-Bromo-2-ethylaniline (B1292103) hydrochloride.

Key areas of focus could include:

Catalytic C-H Amination and Bromination: Direct C-H functionalization is a powerful strategy that minimizes pre-functionalization steps. Research into selective, late-stage C-H amination of ethylbenzene derivatives, followed by regioselective bromination, or vice-versa, using earth-abundant metal catalysts could provide a more atom-economical synthesis. acs.orgbohrium.com

Biocatalytic Approaches: The use of enzymes in organic synthesis is a cornerstone of green chemistry. researchgate.netmdpi.com Exploring biocatalytic methods, such as the use of engineered amine dehydrogenases or transaminases, for the synthesis of the aniline (B41778) core could offer high selectivity under mild conditions. researchgate.netfrontiersin.org Similarly, enzymatic bromination could provide a greener alternative to traditional chemical methods.

Eco-Friendly Brominating Agents: Moving away from molecular bromine is crucial for safer and more sustainable processes. bohrium.com Future syntheses could employ greener brominating systems like H₂O₂-HBr or N-bromosuccinimide (NBS) in aqueous media, which generate fewer hazardous byproducts. researchgate.netresearchgate.net A reagent prepared from the alkaline intermediate of bromine recovery processes, which can be acidified in situ to generate HOBr, also presents a viable eco-friendly option. researchgate.net

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Development of selective and robust catalysts (e.g., Ni, Cu-based) |

| Biocatalysis | High chemo- and regioselectivity, mild reaction conditions, renewable | Enzyme discovery and engineering (e.g., amine dehydrogenases) |

| Green Bromination | Reduced hazard, minimized waste | In situ generation of bromine, use of aqueous media |

Discovery of Unconventional Reactivity and Transformation Mechanisms

Beyond its use as a simple building block, the unique electronic and steric properties of 5-Bromo-2-ethylaniline hydrochloride suggest the potential for unconventional reactivity.

Future research could investigate:

Photocatalytic Transformations: Visible-light photocatalysis offers a mild and efficient way to activate organic molecules. mdpi.com Studies on the photocatalytic reactions of 5-Bromo-2-ethylaniline could uncover novel C-N or C-C bond-forming reactions, leveraging the electron-rich nature of the aniline ring and the presence of the bromo substituent. researchgate.net For instance, photocatalysis could enable novel fluoroalkylation or trifluoromethylation reactions, which are of high interest in medicinal chemistry.

Halogen Migration Reactions: Under certain conditions, halogen atoms on an aromatic ring can migrate. An unexpected rearrangement of 2-bromoaniline under alkylation conditions has been reported, where the bromine atom migrates to the 4-position. Investigating whether similar halogen migrations can be induced for 5-Bromo-2-ethylaniline could lead to new synthetic routes for other valuable isomers.

Mechanistic Studies of Oxidation: The oxidation of bromoanilines can lead to interesting products. For example, the oxidation of p-bromoaniline with chromic acid has been shown to produce p,p′-dibromoazobenzene. researchgate.net A detailed mechanistic investigation into the oxidation of 5-Bromo-2-ethylaniline could reveal pathways to novel dimeric or polymeric structures with unique properties.

Advanced Multiscale Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and development.

Future avenues for computational studies on this compound include:

DFT for Reactivity and Spectroscopy: Density Functional Theory (DFT) calculations can be employed to explore the structural and electronic properties of 5-Bromo-2-ethylaniline. researchgate.netphyschemres.orgresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and interpret spectroscopic data. worldscientific.comnih.gov

Modeling Halogen and Hydrogen Bonding: The presence of both a bromine atom and an ammonium (B1175870) group allows for the formation of halogen and hydrogen bonds, respectively. nih.govacs.org Computational studies can model these non-covalent interactions, which is crucial for designing cocrystals with specific properties or understanding its interactions with biological targets. nih.govmdpi.com DFT calculations of molecular electrostatic potential (MEP) can characterize the molecule's donor-acceptor potential. nih.gov

QSAR for Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as lipophilicity, toxicity, and biological activity of derivatives of 5-Bromo-2-ethylaniline. researchgate.netnih.gov These predictive models can guide the synthesis of new compounds with desired characteristics, particularly for pharmaceutical applications. nih.gov

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity, Spectroscopy, Non-covalent interactions | HOMO-LUMO gap, reaction barriers, vibrational frequencies, MEP |

| QSAR | Medicinal Chemistry, Toxicology | Lipophilicity (logP), biological activity, toxicity profiles |

| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis and handling of this compound through the integration of advanced technologies can offer significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry for Hazardous Reactions: Bromination is an exothermic and potentially hazardous reaction. researchgate.net Performing this reaction in a continuous flow reactor enhances safety by minimizing the reaction volume at any given time and allowing for precise control over temperature and mixing. nih.govvapourtec.comgoogle.com In situ generation of bromine within a flow system can further mitigate risks associated with storing and handling this hazardous reagent. nih.govvapourtec.com

Automated Synthesis Platforms: The synthesis of derivatives of 5-Bromo-2-ethylaniline for screening purposes can be accelerated by using automated synthesis platforms. These systems can perform multiple reactions in parallel, purifying and analyzing the products in a high-throughput manner. Machine learning algorithms can be integrated to predict reaction outcomes and guide the exploration of new chemical reactivity, speeding up the discovery of novel compounds and reactions. nih.gov

Telescoped Flow Synthesis: Multi-step syntheses involving 5-Bromo-2-ethylaniline as an intermediate can be streamlined using telescoped or multi-step flow processes. mdpi.combeilstein-journals.org This approach avoids the isolation and purification of intermediates, reducing waste and saving time, which is particularly valuable for the production of active pharmaceutical ingredients (APIs). beilstein-journals.orgnih.gov

Role in Emerging Interdisciplinary Research Areas

The structural features of this compound make it a promising candidate for applications in various emerging interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: Bromoaniline derivatives are found in numerous biologically active compounds. nih.gov Future research could explore derivatives of 5-Bromo-2-ethylaniline as potential drug candidates. The bromine atom can act as a handle for further functionalization or participate in halogen bonding with protein targets. nih.gov Furthermore, these derivatives could be developed as chemical probes to study biological processes or as sensors for detecting specific analytes. nih.gov

Materials Science: Anilines are precursors to conducting polymers like polyaniline. The introduction of bromo and ethyl substituents onto the aniline ring can modulate the electronic properties, solubility, and processability of the resulting polymers. Investigating the polymerization of 5-Bromo-2-ethylaniline could lead to new materials for applications in organic electronics, such as sensors or antistatic coatings.

Supramolecular Chemistry: The ability of this compound to participate in both hydrogen and halogen bonding makes it an interesting building block for crystal engineering. nih.gov Research into its co-crystallization with other molecules could lead to the design of new supramolecular architectures with tailored properties, such as for use in nonlinear optics or as pharmaceutical co-crystals.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile tool for innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-ethylaniline hydrochloride, and what critical parameters influence yield?

- Methodology :

- Bromination : Introduce bromine at the 5-position of 2-ethylaniline using electrophilic substitution (e.g., NBS or Br₂ in a solvent like DCM). Monitor reaction progress via TLC or HPLC to avoid over-bromination .

- Ethylation : If starting from 2-ethylaniline, confirm ethyl group stability under bromination conditions. For alternative routes, ethylation via Friedel-Crafts alkylation may require Lewis acid catalysts (e.g., AlCl₃) .

- Hydrochloride Formation : Precipitate the freebase with HCl gas in anhydrous ether or ethanol, followed by recrystallization .

- Critical Parameters : Temperature control during bromination (0–5°C to minimize side reactions), stoichiometric excess of brominating agents, and pH adjustment during salt formation .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times to standards .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.5 for C₈H₁₀BrN·HCl) .

- Elemental Analysis : Validate C, H, N, Br, and Cl percentages (±0.3% theoretical) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental setups?

- Solubility Profile :

- Polar Solvents : Dissolves readily in methanol, ethanol, and DMSO (10–50 mg/mL at 25°C).

- Aqueous Buffers : Limited solubility in water (<1 mg/mL); use sonication or mild heating (40–50°C) for stock solutions .

Advanced Research Questions

Q. How can researchers optimize bromine regioselectivity in analogues of this compound?

- Strategies :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to direct bromination to the para position, followed by deprotection .

- Catalytic Systems : Use iodine or FeCl₃ to enhance electrophilic substitution efficiency. Monitor regiochemistry via NOESY NMR .

- Case Study : In 4-Bromo-2-fluoroaniline hydrochloride, fluorine’s electron-withdrawing effect directed bromination to the 4-position, suggesting similar electronic tuning for ethyl-substituted derivatives .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) on bromine and amine groups. High positive charge on Br enhances susceptibility to SNAr reactions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How do storage conditions impact the stability of this compound?

- Stability Protocol :

- Short-Term : Store at 4°C in airtight, light-resistant vials with desiccant (e.g., silica gel).

- Long-Term : Keep at –20°C under nitrogen atmosphere to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

- Toxicity Data : Limited acute toxicity reported for analogues, but assume irritant properties for skin/eyes based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.